molecular formula C15H20N4O4 B13989875 Benzyl N-[(pyrrolidine-2-carbonylamino)carbamoylmethyl]carbamate CAS No. 92653-95-7

Benzyl N-[(pyrrolidine-2-carbonylamino)carbamoylmethyl]carbamate

Katalognummer: B13989875
CAS-Nummer: 92653-95-7
Molekulargewicht: 320.34 g/mol
InChI-Schlüssel: UKRNHXVKPRYWGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl N-[(pyrrolidine-2-carbonylamino)carbamoylmethyl]carbamate is a chemical compound with the molecular formula C15H20N4O4 and a molecular weight of 320.3437 . This compound is known for its unique structure, which includes a pyrrolidine ring, a benzyl group, and a carbamate functional group. It is used in various scientific research applications due to its versatile chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[(pyrrolidine-2-carbonylamino)carbamoylmethyl]carbamate typically involves the reaction of benzyl carbamate with pyrrolidine-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl N-[(pyrrolidine-2-carbonylamino)carbamoylmethyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Benzyl N-[(pyrrolidine-2-carbonylamino)carbamoylmethyl]carbamate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in drug development for its biological activity.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzyl N-[(pyrrolidine-2-carbonylamino)carbamoylmethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from binding. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzyl N-[(2-dimethylaminoethylcarbamoyl)ethyl]carbamate
  • Benzyl N-[(carbamoylmethylcarbamoyl)-2-hydroxy-propyl]carbamate
  • Benzyl N-[(1-carbamoyl-2-methyl-propyl)carbamoyl]ethyl]carbamate

Uniqueness

Benzyl N-[(pyrrolidine-2-carbonylamino)carbamoylmethyl]carbamate is unique due to its specific structure, which includes a pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research fields .

Eigenschaften

CAS-Nummer

92653-95-7

Molekularformel

C15H20N4O4

Molekulargewicht

320.34 g/mol

IUPAC-Name

benzyl N-[2-oxo-2-[2-(pyrrolidine-2-carbonyl)hydrazinyl]ethyl]carbamate

InChI

InChI=1S/C15H20N4O4/c20-13(18-19-14(21)12-7-4-8-16-12)9-17-15(22)23-10-11-5-2-1-3-6-11/h1-3,5-6,12,16H,4,7-10H2,(H,17,22)(H,18,20)(H,19,21)

InChI-Schlüssel

UKRNHXVKPRYWGU-UHFFFAOYSA-N

Kanonische SMILES

C1CC(NC1)C(=O)NNC(=O)CNC(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.